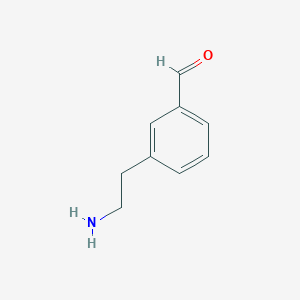
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H10BrN5O.
Preparation Methods
The synthesis of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers have explored its potential as a bioactive compound with various biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:
- 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Oxo-2,5-dihydrofuran-3-yl)urea
- 1-(6-Bromobenzofuran-2-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a bromine atom and a guanidine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10BrN5O |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(5-bromo-6-methyl-4-oxo-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C10H10BrN5O/c1-4-2-3-5-6(7(4)11)8(17)15-10(14-5)16-9(12)13/h2-3H,1H3,(H5,12,13,14,15,16,17) |
InChI Key |
UHQFZXCEWFLMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


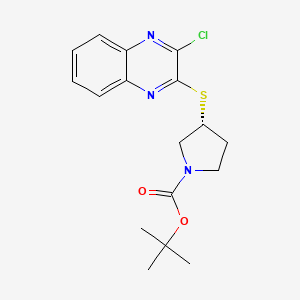


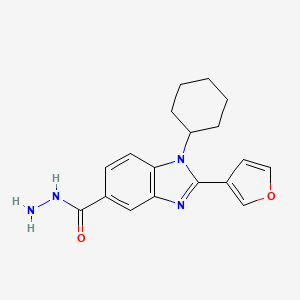
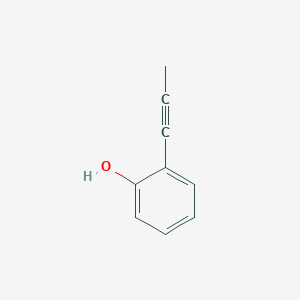
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
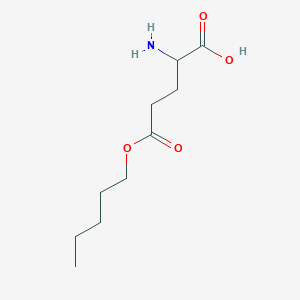
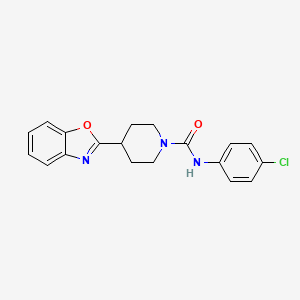
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
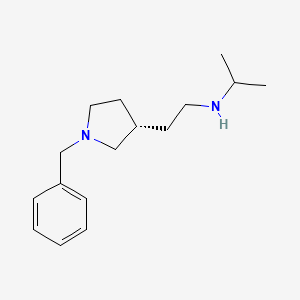
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)


